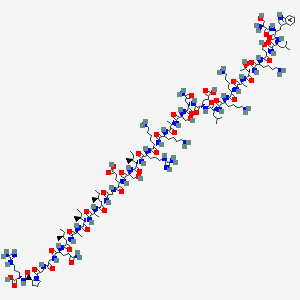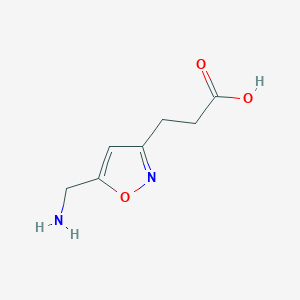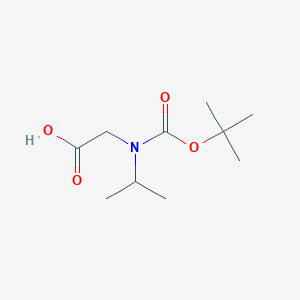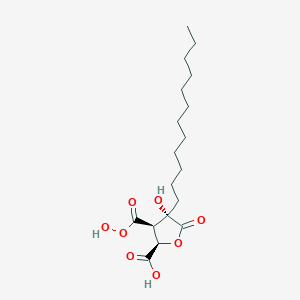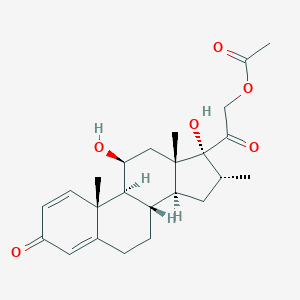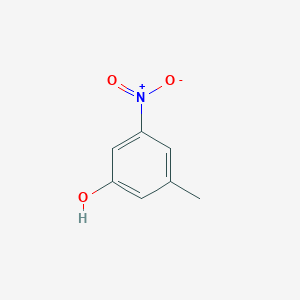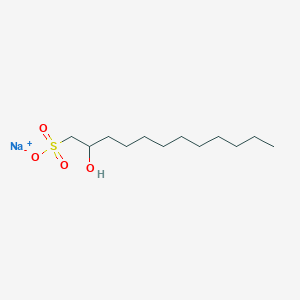
Trihydroxypalmitamidohydroxypropyl myristyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THPE is a synthetic compound that belongs to the class of amides. It is a multifunctional ingredient that has been used in various cosmetic and personal care products due to its unique properties. THPE is a white, odorless, and water-soluble compound that is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries.
Mécanisme D'action
THPE exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and skin barrier function. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. THPE also enhances the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase. Additionally, THPE has been shown to improve skin barrier function by increasing the expression of various proteins, such as filaggrin and involucrin.
Effets Biochimiques Et Physiologiques
THPE has been shown to have various biochemical and physiological effects. It has been shown to improve skin hydration, elasticity, and firmness. THPE also reduces the appearance of fine lines and wrinkles. Additionally, THPE has been shown to reduce skin redness and inflammation. THPE has also been shown to improve hair strength and shine.
Avantages Et Limitations Des Expériences En Laboratoire
THPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPE is also water-soluble, which makes it easy to incorporate into various formulations. However, THPE has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, THPE may have different effects in vivo compared to in vitro.
Orientations Futures
There are several future directions for the study of THPE. One area of research is the potential use of THPE in the treatment of skin disorders, such as atopic dermatitis. Another area of research is the potential use of THPE in the development of new cosmetic and personal care products. Additionally, more studies are needed to fully understand the mechanism of action of THPE and its effects on various signaling pathways.
Méthodes De Synthèse
THPE is synthesized by reacting palmitic acid, hydroxypropyl amide, and myristyl alcohol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The process involves the esterification of palmitic acid with myristyl alcohol, followed by the reaction of the resulting ester with hydroxypropyl amide. The reaction is carried out at a temperature of 60-70°C for several hours until the desired product is obtained.
Applications De Recherche Scientifique
THPE has been extensively studied for its potential applications in various fields, including cosmetic and pharmaceutical industries. It has been shown to have antioxidant, anti-inflammatory, and moisturizing properties. THPE has been used in various cosmetic and personal care products, including anti-aging creams, moisturizers, and hair care products. It has also been studied for its potential use in the treatment of skin disorders, such as atopic dermatitis.
Propriétés
Numéro CAS |
131276-37-4 |
|---|---|
Nom du produit |
Trihydroxypalmitamidohydroxypropyl myristyl ether |
Formule moléculaire |
C33H67NO6 |
Poids moléculaire |
573.9 g/mol |
Nom IUPAC |
9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |
InChI |
InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |
Clé InChI |
OCOAAZPOBSWYQB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



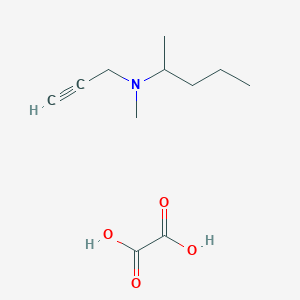
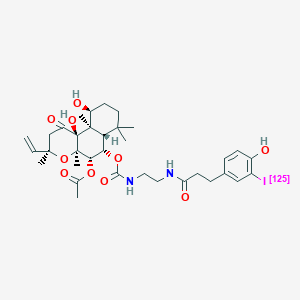
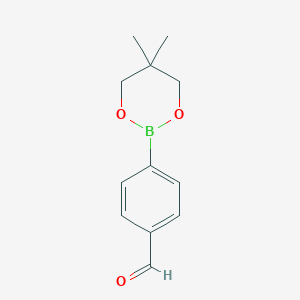
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
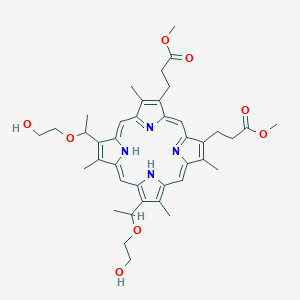
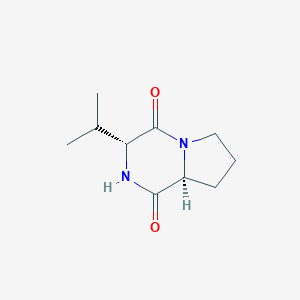
![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)
